
Pirlimycin
Vue d'ensemble
Description
Le chlorhydrate de pirlimycine est un antibiotique appartenant à la classe des lincosamides. Il est souvent commercialisé sous le nom commercial Pirsue et est principalement utilisé en médecine vétérinaire pour traiter la mammite chez les bovins . La pirlimycine est active contre les bactéries Gram-positives, en particulier Staphylococcus aureus et les espèces de Staphylococcus et de Streptococcus coagulase-négatives .
Méthodes De Préparation
La pirlimycine peut être synthétisée par diverses méthodes. Une méthode implique la réaction entre l'acide (2S)-4-éthyl-pipéridinecarboxylique et le bromure d'éthyltriphénylphosphonium en présence d'un alcalin, suivie d'une hydrogénation en présence d'un catalyseur . Une autre méthode implique l'hydrogénation catalytique d'un intermédiaire pour produire de la pirlimycine de haute pureté . Les méthodes de production industrielles impliquent généralement des voies de synthèse similaires, mais à plus grande échelle pour répondre aux besoins commerciaux.
Analyse Des Réactions Chimiques
Oxidation Reactions
Pirlimycin undergoes oxidation to form This compound sulfoxide and This compound sulfone , as evidenced in pharmacokinetic studies . These metabolites arise from the oxidation of sulfur atoms in the thiomethyl group, a process facilitated by enzymatic pathways in livestock.
Metabolite Composition in Dairy Cows :
Tissue | This compound (%) | Sulfoxide (%) | Sulfone (%) | Other (%) |
---|---|---|---|---|
Milk | >95 | <5 | - | - |
Liver | ≈22 | ≈77 | ≈10 | - |
Urine | ≈80 | ≈8 | - | ≈11 |
Feces | ≈45 | ≈1.5 | - | ≈50 |
Substitution Reactions
This compound forms covalent adducts with nucleotides (e.g., adenine, uridine) via substitution mechanisms, particularly in the gastrointestinal tract . These reactions involve the amide group reacting with nucleophilic sites on nucleotides, forming conjugates such as This compound-adenylate and This compound-uridylate .
Reduction Reactions
The synthesis of this compound involves catalytic hydrogenation steps. For example, the intermediate (2S)-N-tert-butyloxycarbonyl-4-ethylidene-piperidine-2-formic acid undergoes hydrogenation to yield (2S,4R)-N-tert-butyloxycarbonyl-4-ethyl-piperidine-2-formic acid . Reagents such as Raney nickel or Pd/C are commonly employed under pressures of 0.5–3 MPa .
Environmental Degradation
This compound degradation in dairy manure is pH-dependent:
-
Acidic conditions (pH 5) accelerate deconjugation of nucleotide adducts, increasing this compound concentrations by 6.8-fold within 3 days .
-
Alkaline conditions (pH 9–12) promote hydrolysis, reducing concentrations over 90 days .
This compound Concentrations Under pH Treatments :
pH | Day 3 (ng/g) | Day 7 (ng/g) | Day 14 (ng/g) | Day 90 (ng/g) |
---|---|---|---|---|
5 | 1100 | 900 | 800 | 600 |
7 | 600 | 500 | 400 | 300 |
9 | 500 | 400 | 300 | 200 |
12 | 400 | 300 | 250 | 150 |
Stability and Reactivity
Applications De Recherche Scientifique
Pirlimycin has several scientific research applications, including:
Mécanisme D'action
Pirlimycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This bacteriostatic action effectively halts the growth of susceptible bacteria.
Comparaison Avec Des Composés Similaires
La pirlimycine est similaire à d'autres antibiotiques lincosamides, tels que la clindamycine et la lincomycine. Elle possède des propriétés uniques qui la rendent particulièrement efficace contre certaines bactéries Gram-positives. Contrairement à la clindamycine, qui est utilisée en médecine humaine, la pirlimycine est principalement utilisée dans des applications vétérinaires . D'autres composés similaires comprennent :
Clindamycine : Utilisée en médecine humaine pour traiter diverses infections bactériennes.
Lincomycine : Un autre antibiotique lincosamide aux propriétés antibactériennes similaires.
La spécificité de la pirlimycine pour l'utilisation vétérinaire et son efficacité contre les agents pathogènes de la mammite en font un outil précieux dans la gestion de la santé animale.
Activité Biologique
Pirlimycin is a lincosamide antibiotic primarily used in veterinary medicine, particularly for treating mastitis in dairy cattle. Its biological activity is characterized by its effectiveness against certain Gram-positive bacteria, making it a valuable tool in managing bacterial infections in livestock. This article delves into the biological activity of this compound, examining its pharmacological properties, effectiveness in clinical studies, and implications for animal health.
This compound exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism is typical of lincosamide antibiotics and contributes to its effectiveness against a range of Gram-positive organisms, including Staphylococcus aureus and Streptococcus agalactiae.
Antimicrobial Spectrum
The antimicrobial spectrum of this compound primarily includes:
-
Effective Against :
- Staphylococcus aureus
- Streptococcus agalactiae
- Bacillus cereus
-
Poor Activity Against :
- Gram-negative bacteria
- Anaerobic bacteria (with some exceptions)
In vitro studies have shown that this compound has a lower minimum inhibitory concentration (MIC) against certain strains compared to its metabolite, this compound sulfoxide. For instance, the MIC50 for this compound hydrochloride against Eubacterium spp. was found to be 0.06 µg/ml, while for this compound sulfoxide, it was significantly higher at 1.0 µg/ml .
Pharmacokinetics
This compound is administered via intramammary infusion in dairy cattle. Studies have demonstrated that after administration, the concentration of this compound in the liver can reach significant levels, with a mean concentration of 1470 µg/kg observed at 2 days post-administration . The pharmacokinetic profile indicates rapid absorption and distribution, followed by gradual elimination.
Efficacy in Treating Mastitis
A study conducted on dairy cows evaluated the efficacy of this compound in treating subclinical mastitis. The results indicated a significant reduction in somatic cell count (SCC) post-treatment. The geometric mean SCC decreased from an average of 1385 cells/mL to approximately 831 cells/mL after treatment with this compound .
Table: Summary of Clinical Efficacy
Treatment Group | Initial SCC (cells/mL) | Final SCC (cells/mL) | Cure Rate (%) |
---|---|---|---|
Untreated | 1385 | 1199 | 18 |
Pirli2× | 1256 | 802 | 37 |
Pirli8× | 1356 | 446 | 69 |
This table summarizes the impact of different treatment regimens on SCC and bacteriological cure rates.
Impact on Fecal Microbiome
An investigation into the effects of intramammary this compound on the fecal microbiome of dairy cattle revealed that treatment altered the microbial composition significantly. Treated groups showed variations in microbial diversity compared to control groups, indicating potential implications for gut health following antibiotic treatment .
Safety and Toxicology
Safety assessments have shown that this compound has a no-observed-effect level (NOEL) at doses up to 16 mg/kg body weight in long-term studies involving rats . Mild adverse effects were noted in clinical trials, including transient headaches and minor gastrointestinal disturbances in human subjects receiving oral doses .
Residue Studies
Residue analysis has demonstrated that this compound residues can persist in animal tissues post-treatment. A study indicated that significant amounts were found in liver tissues even after several weeks post-administration, raising concerns about food safety and regulatory compliance .
Propriétés
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
Record name | Pirlimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79548-73-5 | |
Record name | Pirlimycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlimycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirlimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11537 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirlimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRLIMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.